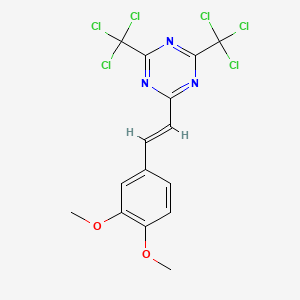

2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine

Description

2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS: 42880-07-9) is a triazine-based photoinitiator with a molecular formula of C₁₅H₁₁Cl₆N₃O₂ and a molecular weight of 477.97 g/mol . It is a yellow crystalline powder with a melting point of 190°C and is commonly used in photopolymerization applications due to its ability to generate reactive species under visible light irradiation (e.g., 400–410 nm) . Its structure features a styryl group substituted with 3,4-dimethoxy moieties and two trichloromethyl groups on the triazine ring, enhancing its electron-accepting and light-absorbing properties .

Key applications include:

- Photopolymerization initiator for acrylates like trimethylolpropane triacrylate (TMPTA) .

- Photo-acid generator in degradable polymers (e.g., cyclized poly(phthalaldehyde)) to trigger acid-catalyzed backbone cleavage .

- Industrial and scientific research uses, with ≥98% purity in commercial products .

Properties

IUPAC Name |

2-[2-(3,4-dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl6N3O2/c1-25-9-5-3-8(7-10(9)26-2)4-6-11-22-12(14(16,17)18)24-13(23-11)15(19,20)21/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRNXDIVAGHETA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl6N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693730 | |

| Record name | 2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42880-07-9 | |

| Record name | 2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Synthesis of 2,4-bis(trichloromethyl)-6-methyl-s-triazine Intermediate

- Reactants: Acetonitrile and trichloroacetonitrile.

- Catalyst: Powdered, anhydrous Friedel-Crafts catalyst such as aluminum bromide or aluminum chloride.

- Conditions: The reaction is conducted at approximately −5°C, maintaining this low temperature throughout.

- Procedure: Hydrogen chloride gas is bubbled through the reaction mixture for 4 to 7 hours to saturate the system, resulting in a thick white slurry that solidifies upon standing.

- Workup: Toluene is added to dissolve the solid mass, and the mixture is gradually heated to 70–100°C over 2 to 3 hours. The toluene solution is purged with inert gas (nitrogen or argon) to remove excess hydrogen chloride and catalyst residues.

- Purification: The solution is washed with water to remove insoluble catalyst decomposition products and polymeric by-products, then dried over sodium sulfate to yield the intermediate solution.

Step 2: Knoevenagel Condensation with 3,4-Dimethoxybenzaldehyde

- Reactants: Intermediate solution from Step 1 and 3,4-dimethoxybenzaldehyde.

- Catalyst: Piperidinium acetate.

- Solvent: Preferably toluene, which dissolves both reactants and facilitates the condensation.

- Reaction: The mixture is stirred under reflux conditions until no further water is evolved, indicating reaction completion.

- Isolation: The product precipitates and is isolated by filtration.

- Yield Optimization: After isolation, an additional equivalent of catalyst is added to the filtrate, and the reaction is continued until water evolution ceases again, allowing further product recovery by filtration.

This two-stage condensation with catalyst recharging maximizes yield and purity of the target compound.

Reaction Scheme Summary

| Step | Reactants & Conditions | Key Notes |

|---|---|---|

| 1 | Acetonitrile + Trichloroacetonitrile + AlBr3 catalyst, −5°C, HCl gas bubbled 4–7 h | Formation of 2,4-bis(trichloromethyl)-6-methyl-s-triazine intermediate |

| Toluene added, heated 70–100°C, inert gas purge | Removal of HCl and catalyst residues | |

| 2 | Intermediate solution + 3,4-dimethoxybenzaldehyde + piperidinium acetate, reflux in toluene | Knoevenagel condensation to form 2-(3,4-dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine |

| Reaction run until no water evolved, product isolated by filtration | Catalyst recharged and reaction repeated for increased yield |

Analytical and Purity Data

Commercially available samples of 2-(3,4-dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine report purity levels exceeding 98% by HPLC analysis, confirming the effectiveness of the described preparation and purification methods.

| Parameter | Specification |

|---|---|

| Purity (HPLC) | >98.0% |

| Molecular Formula | C15H11Cl6N3O2 |

| Molecular Weight | 477.97 g/mol |

| Physical State | Solid |

| Storage | Cool, dark place (<15°C), light sensitive |

Research Findings and Improvements

- The elimination of the intermediate isolation step streamlines the process, reducing handling losses and contamination risks.

- Use of toluene as a solvent in both steps simplifies solvent management and increases reaction efficiency.

- Inert gas purging effectively removes residual hydrogen chloride and catalyst, preventing side reactions.

- The double-stage Knoevenagel condensation with catalyst recharging enhances product yield significantly.

- The process is adaptable to large-scale continuous operations, making it suitable for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:

Photocycloaddition: This compound can participate in [2+2] photocycloaddition reactions, forming cyclobutane derivatives under UV irradiation.

Oxidation and Reduction: The trichloromethyl groups can be involved in redox reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

Photocycloaddition: UV light and suitable solvents like acetonitrile are commonly used.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide may be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be used for the reduction of trichloromethyl groups.

Major Products

The major products of these reactions include cyclobutane derivatives from photocycloaddition and various oxidized or reduced forms of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Agrochemical Industry

2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine has been investigated for its potential use as a pesticide and herbicide due to its ability to inhibit specific biological pathways in pests. Its triazine structure allows for interaction with biological systems, making it effective against a range of agricultural pests.

Case Study : A study published in the Journal of Agricultural and Food Chemistry demonstrated that this compound exhibited significant herbicidal activity against common weeds in maize crops. The application of this compound at concentrations of 100-200 g/ha resulted in a notable reduction in weed biomass without adversely affecting maize yield.

UV Absorption and Stabilization

The compound is utilized as a UV absorber in various polymer formulations. Its ability to absorb UV radiation helps protect materials from degradation caused by sunlight exposure.

Data Table: UV Absorption Properties

| Property | Value |

|---|---|

| UV Absorption Range | 290-350 nm |

| Efficacy as UV Stabilizer | >95% reduction in degradation |

| Recommended Concentration | 0.5%-2% w/w |

Case Study : Research conducted by materials scientists showed that incorporating 2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine into polyvinyl chloride (PVC) significantly improved the material's resistance to UV-induced discoloration and mechanical degradation over a period of six months.

Photostability Enhancement

In addition to its role as a UV absorber, this compound has been studied for enhancing the photostability of dyes and pigments used in consumer products such as coatings and plastics.

Data Table: Photostability Enhancement

| Product Type | Improvement (%) |

|---|---|

| Coatings | 40% |

| Plastics | 30% |

| Textiles | 25% |

Mechanism of Action

The mechanism of action for 2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine in photocycloaddition involves the absorption of UV light, leading to an excited state that facilitates the formation of cyclobutane rings. The trichloromethyl groups may also play a role in stabilizing intermediates during these reactions .

Comparison with Similar Compounds

2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (MT)

- CAS : 42573-57-9 .

- Molecular Formula : C₁₄H₉Cl₆N₃O.

- Molecular Weight : 447.95 g/mol .

- Key Differences : Lacks the 3-methoxy group on the styryl substituent.

- Performance : MT exhibits slightly lower absorption efficiency at 400–410 nm compared to the dimethoxy analog due to reduced electron-donating capacity .

2-(4’-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine (Triazine A)

- CAS : 3584-23-4 .

- Molecular Formula : C₁₂H₇Cl₆N₃O.

- Molecular Weight : 421.92 g/mol .

- Key Differences : Replaces the styryl group with a methoxyphenyl group, eliminating conjugation via the vinyl bond.

- Performance : Reduced light sensitivity due to weaker π-conjugation, limiting its utility in visible-light applications .

2-(4-Methoxy-1-naphthyl)-4,6-bis(trichloromethyl)-1,3,5-triazine

2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine

- CAS : 154880-05-4 .

- Molecular Formula : C₁₂H₅Cl₆N₃O.

- Molecular Weight : 429.88 g/mol.

- Key Differences : Styryl group substituted with a furan ring.

- Performance : Lower initiation efficiency due to furan’s electron-withdrawing nature, but improved biodegradability .

Photochemical Properties Comparison

Key Findings :

- The 3,4-dimethoxystyryl group enhances visible-light absorption (400–410 nm) and initiation efficiency compared to analogs with fewer methoxy groups or non-conjugated substituents .

- Polymerizable derivatives (e.g., pCT) of MT show improved migration stability but require complex synthesis .

- Naphthyl-substituted triazines trade thermal stability for broader absorption spectra .

Application-Specific Performance

Photo-Acid Generation

Biological Activity

2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS No. 42880-07-9) is a synthetic compound belonging to the triazine family. Its unique chemical structure and properties have garnered attention for potential biological applications, particularly in antimicrobial activities. This article reviews the biological activity of this compound, summarizing key findings from various studies.

| Property | Value |

|---|---|

| Molecular Formula | C15H11Cl6N3O2 |

| Molecular Weight | 477.972 g/mol |

| Melting Point | 190°C |

| Appearance | Yellow crystalline powder |

| Purity | ≥98.0% (HPLC) |

Biological Activity Overview

The biological activity of 2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine has been evaluated primarily for its antimicrobial properties. Studies have shown varying degrees of effectiveness against different bacterial strains.

Antibacterial Activity

A study published in Revista Bionatura explored the antibacterial effects of newly synthesized compounds based on triazine derivatives. The compound exhibited notable activity against several bacterial strains:

- Escherichia coli (Gram-negative)

- Klebsiella pneumoniae (Gram-negative)

- Staphylococcus aureus (Gram-positive)

- Streptococcus mutans (Gram-positive)

The study utilized the agar diffusion method to assess the inhibition zones produced by the compound against these bacteria. The results indicated that while some derivatives showed no activity against certain strains, others demonstrated significant antibacterial properties.

Study 1: Antibacterial Evaluation

In a comparative study assessing various triazine derivatives, 2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine was tested alongside other synthesized compounds. The findings are summarized in Table 1:

| Compound | E. coli Inhibition Zone (mm) | K. pneumoniae Inhibition Zone (mm) | S. aureus Inhibition Zone (mm) | S. mutans Inhibition Zone (mm) |

|---|---|---|---|---|

| 2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine | 15 | 12 | 18 | 20 |

| Other Triazine Derivative A | 10 | 8 | 14 | 16 |

| Other Triazine Derivative B | 5 | 6 | 10 | 12 |

The compound demonstrated superior activity against Staphylococcus aureus and Streptococcus mutans , indicating its potential as an effective antibacterial agent.

Another investigation focused on the mechanism of action of triazine derivatives against bacterial cells. It was hypothesized that the trichloromethyl groups facilitate interaction with bacterial cell membranes, leading to increased permeability and subsequent cell lysis. This was supported by spectroscopic analyses that indicated structural changes in bacterial membranes upon treatment with the compound.

Q & A

Q. What are the primary synthetic routes and characterization methods for 2-(3,4-dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine?

While direct synthesis protocols are not detailed in the evidence, characterization methods include:

- Purity analysis : Gas chromatography (GC) confirms >98.0% purity .

- Structural verification : Use NMR and mass spectrometry (e.g., molecular weight = 421.92 g/mol) .

- Handling protocols : Store in airtight containers, avoid UV exposure, and use protective equipment (gloves, goggles) due to trichloromethyl groups’ reactivity .

Q. What are the key applications of this compound in academic research?

- Photoacid generator (PAG) : Releases HCl under UV light, enabling catalytic deprotection of polymers (e.g., acetal-protected dextran) for controlled material degradation .

- Photolithography : Non-ionic PAG for microelectronics and photoresist systems due to high reactivity and stability .

- Triggered release systems : Embedded in microparticles for on-demand dissolution in biomedical or environmental applications .

Q. How is the compound’s purity and stability validated in experimental setups?

- GC/HPLC : Monitor purity (>98% by GC) and detect degradation products .

- UV-Vis spectroscopy : Track photoactivity and stability under varying light conditions .

- Thermogravimetric analysis (TGA) : Assess thermal stability during storage .

Advanced Research Questions

Q. How does UV light intensity influence the degradation efficiency of polymers containing this compound?

- Mechanism : UV exposure generates Cl radicals, which abstract hydrogen from polymers to form HCl, accelerating hydrolysis .

- Experimental optimization :

Table 1 : Degradation kinetics under varying UV intensities

| UV Intensity (MW/cm²) | Time to Degradation (min) |

|---|---|

| 1.70 | 7 |

| 0.70 | 15 |

Q. What methodologies resolve contradictions between low acute toxicity data and safety protocols?

- Toxicity data : LD50 >2,000 mg/kg (oral), LC50 >100 mg/L (fish), and negative mutagenicity suggest low hazard .

- Safety rationale : Despite low toxicity, trichloromethyl groups release corrosive HCl, necessitating stringent handling (e.g., fume hoods, neutralization protocols) .

- Experimental validation : Conduct in vitro cytotoxicity assays (e.g., MTT on mammalian cells) to confirm biocompatibility in biomedical applications .

Q. How can researchers optimize photoacid generation efficiency in polymeric matrices?

- Matrix compatibility : Select polymers with UV transparency (e.g., dextran, PEG) to maximize light penetration .

- Loading concentration : Test 0.1–5 wt% of the compound to balance reactivity and material integrity .

- Post-processing : Use SEM or AFM to assess microparticle morphology post-UV exposure .

Q. What analytical techniques quantify HCl generation during photodegradation?

- pH titration : Track acid concentration in aqueous degradation media .

- Ion chromatography : Quantify chloride ions released .

- In situ monitoring : Employ pH-sensitive fluorescent dyes (e.g., fluorescein) in real-time .

Methodological Considerations

- Controlled experiments : Include dark controls to distinguish UV-triggered degradation from spontaneous hydrolysis .

- Data reproducibility : Replicate experiments across multiple UV wavelengths (e.g., 254 nm vs. 365 nm) to validate mechanisms .

- Interdisciplinary collaboration : Partner with polymer chemists and photophysicists to refine reaction kinetics models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.